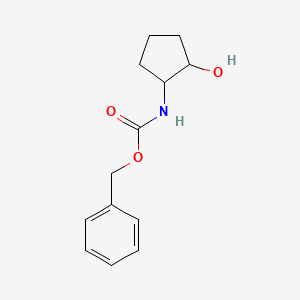

Benzyl (2-hydroxycyclopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

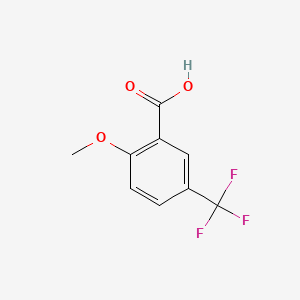

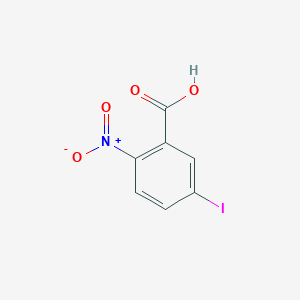

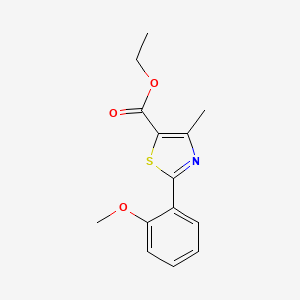

Benzyl (2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxycyclopentyl)carbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Benzyl (2-hydroxycyclopentyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .科学的研究の応用

Cholinesterase Inhibition

Benzyl carbamates have been studied for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is significant in the context of neurodegenerative diseases like Alzheimer's. For instance, a study demonstrated that certain proline-based benzyl carbamates exhibited moderate inhibitory effects against AChE and notable anti-BChE activity, comparable to rivastigmine, a drug used in Alzheimer's treatment (Pizova et al., 2017).

Catalysis in Chemical Reactions

Benzyl carbamates are used in catalytic processes, such as the gold(I)-catalyzed intramolecular hydrofunctionalization of allenes. They can effectively form various heterocycles, demonstrating their versatility in synthetic chemistry (Zhang et al., 2006).

Antibacterial Properties

Certain benzyl carbamates have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. Their structure plays a crucial role in this antibacterial activity, highlighting their potential in addressing antibiotic resistance (Liang et al., 2020).

Potential Anticholinesterases

Benzyl carbamates have been synthesized and assessed for anticholinesterase action, demonstrating potent inhibition of AChE or BChE. Their structure-activity relations are valuable for understanding their interaction with cholinesterase inhibitors, which has implications in treating neurodegenerative diseases (Luo et al., 2005).

Synthesis and Characterization of New Monomers

These compounds have been used in the synthesis of new monomers, like 2-hydroxy-4-benzophenonyl allyl carbamate, which have applications in areas like polymer degradation and stability (Pan et al., 1995).

Selective Inhibitors of BChE

Benzyl carbamates have been prepared as selective inhibitors of BChE, showing more potent activity than clinically used rivastigmine. This suggests their potential therapeutic application in disorders where BChE activity is implicated (Magar et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-(2-hydroxycyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXGDPYTWXXJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-hydroxycyclopentyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)